Field: Petroleum Engineering
Results: At breakthrough, scCO2 flooding of dead oil recovered 14.82% of the initial oil in place, while the blend flood recovered 31.99%.
Field: Food Science
Method: It is added to food products during their preparation to stabilize the foam and improve the texture.
Results: The use of triethyl citrate improves the stability and texture of food products.
Field: Pharmaceutical Sciences
Application: Triethyl citrate is used in pharmaceutical coatings.
Method: It is used as a plasticizer during the coating of the HPMC caps and bodies with Aqoat AS-HF.
Results: The use of triethyl citrate improves the quality and performance of pharmaceutical coatings.
Field: Material Science
Application: Triethyl citrate is used as a plasticizer for polyvinyl chloride (PVC) and similar plastics.
Method: It is added to the PVC during its production to improve its flexibility and durability.
Results: The use of triethyl citrate enhances the properties of PVC, making it more flexible and durable.
Field: Biomedical Engineering
Application: Triethyl citrate is used for dye entrapment to prepare emission membrane filters for contact fluorescence imaging.
Application: Triethyl citrate is employed in the fabrication of green nanocomposites from cellulose acetate.
Method: Triethyl citrate is mixed with cellulose acetate to create a composite material.
Results: The resulting green nanocomposites have improved properties compared to pure cellulose acetate.
Field: Chemical Engineering
Application: Triethyl citrate has been used as a pseudo-emulsifier in e-cigarette juices.
Triethyl citrate is an ester derived from citric acid, characterized by its clear, colorless, and odorless liquid form. It is commonly recognized as a food additive with the E number E1505. This compound serves multiple functions, including acting as a solvent, emulsifier, and stabilizer for foams, particularly in applications such as egg white whipping aids. Its molecular formula is C12H20O7, and it has a molecular weight of approximately 276.28 g/mol .
The mechanism of action of TEC depends on its application.
Triethyl citrate is primarily synthesized through the esterification reaction between citric acid and ethanol. The reaction can be catalyzed by various agents, including sulfuric acid or ion-exchange resins. The process typically involves several steps:
The reaction conditions significantly influence the yield and purity of triethyl citrate. Higher temperatures (around 120ºC) and increased ethanol-to-citric acid ratios enhance the conversion rate but may also lead to side reactions, such as the formation of diethyl ether .
Triethyl citrate is hydrolyzed in vivo into citric acid and ethanol. Studies indicate that it is metabolized at a slower rate in human serum compared to rat serum, suggesting species-specific metabolic pathways . Its biological activity includes potential applications in pharmaceutical formulations, where it may serve as a plasticizer or solvent.
Several methods exist for synthesizing triethyl citrate:
Triethyl citrate has diverse applications across various industries:
Triethyl citrate shares structural similarities with several other esters derived from citric acid or similar organic acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Primary Uses | Unique Features |
---|---|---|---|
Monoethyl Citrate | C6H10O5 | Food additive, emulsifier | Less viscous than triethyl citrate |
Diethyl Citrate | C8H14O6 | Solvent, plasticizer | Intermediate product in triethyl citrate synthesis |
Acetyl Tributyl Citrate | C15H26O4 | Plasticizer in food packaging | Higher molecular weight; used for different applications |
Butyl Citrate | C12H22O4 | Solvent for coatings | Different alkyl group leading to varied solubility properties |
Triethyl citrate stands out due to its specific application as a whipping aid in food products and its role as a biodegradable plasticizer, making it an environmentally friendly choice compared to some synthetic alternatives .
Triethyl citrate, first synthesized in the late 19th century, emerged as a derivative of citric acid through esterification with ethanol. Its industrial production began in the early 20th century, driven by demand for non-toxic plasticizers and food additives. By the 1920s, it gained prominence in pharmaceutical coatings due to its compatibility with cellulose-based polymers. The compound’s development accelerated during World War II, when synthetic alternatives to natural materials became critical for medical and military applications.
In the 1960s, advancements in catalytic esterification processes enabled large-scale production. For example, the use of macroporous ion-exchange resins like Amberlyst 15 improved reaction efficiency, reducing byproduct formation. By the 21st century, triethyl citrate became integral to "green" chemistry initiatives, replacing phthalate plasticizers in biodegradable polymers. Recent innovations include its application in nanocomposites, where it enhances dispersion of chitin nanocrystals in polylactic acid matrices.
Triethyl citrate (C₁₂H₂₀O₇) belongs to the ester class, specifically a triester of citric acid. Its structure comprises three ethyl groups (–OC₂H₅) attached to the carboxylate moieties of citric acid’s central tricarboxylic framework. Key physicochemical properties include:
Property | Value |
---|---|
Molecular weight | 276.28 g/mol |
Boiling point | 260°C at 760 mmHg |
Density | 1.14 g/cm³ at 25°C |
Solubility in water | 6.5 g/100 mL (25°C) |
Refractive index | 1.438–1.446 (20°C) |
As a plasticizer, triethyl citrate disrupts polymer chain interactions via dipole-dipole interactions, reducing glass transition temperatures without leaching. Its significance spans:
Recent studies focus on heterogeneous catalysis to improve esterification efficiency. Phosphonated Ultrastable Y (P-USY) zeolites achieve 92% triethyl citrate yield at 120°C, outperforming conventional sulfuric acid catalysts. Reactive distillation systems using Amberlyst 70 resin demonstrate 98.5% conversion rates by continuously removing water, a reaction byproduct.
Nuclear magnetic resonance (NMR) studies reveal triethyl citrate’s conformational flexibility: the central hydroxyl group forms intramolecular hydrogen bonds with adjacent carbonyls, stabilizing the gauche conformation in nonpolar solvents. Fourier-transform infrared (FTIR) spectra show characteristic peaks at 1,740 cm⁻¹ (C=O stretch) and 1,050 cm⁻¹ (C–O–C asymmetric vibration).
Triethyl citrate presents as a clear, colorless to light yellow liquid at room temperature [1] [2] [3] [4]. The compound exhibits a viscous consistency characteristic of many plasticizers [3] [5]. From an organoleptic perspective, triethyl citrate is generally described as odorless, though some sources report a faint fruity or wine-like aroma [3] [6] [7] [8]. The compound possesses a distinctive bitter taste when present in detectable concentrations [3] [8]. These organoleptic characteristics are particularly relevant for its applications in food contact materials and pharmaceutical formulations, where sensory properties can influence product acceptance.
The physical appearance of triethyl citrate remains consistent across different commercial grades, maintaining its transparent liquid form under standard storage conditions. This stability contributes to its reliability as a plasticizer and functional additive in various industrial applications.
The melting point of triethyl citrate is consistently reported as -55°C, indicating its liquid state across a broad temperature range relevant to most industrial and commercial applications [1] [2] [9] [10]. This low melting point is characteristic of citrate esters and contributes to their effectiveness as plasticizers at ambient temperatures.
The boiling point at standard atmospheric pressure (1 atm) is 294°C [1] [11] [9] [10], which is considerably higher than many conventional plasticizers. This high boiling point indicates low volatility at processing temperatures, making triethyl citrate suitable for applications requiring thermal stability. Under reduced pressure conditions, the boiling point decreases significantly: at 150 mmHg, the boiling point is 235°C [3] [12], while at 1 mmHg, it ranges from 126-127°C [2] [13]. This pressure-dependent boiling behavior is typical for organic esters and allows for efficient distillation and purification processes.
The flash point of triethyl citrate ranges from 150°C to 155°C when measured using closed cup methods [1] [3] [10] [14]. This relatively high flash point classifies triethyl citrate as a combustible liquid with enhanced safety characteristics compared to more volatile plasticizers. The compound demonstrates good thermal stability, with decomposition temperatures exceeding 200°C [1] and auto-ignition occurring at 355°C [15].
These thermal stability parameters are crucial for processing applications where elevated temperatures are encountered. The high flash point provides a significant safety margin during manufacturing operations, while the thermal decomposition temperature ensures structural integrity during typical polymer processing conditions.
The specific gravity of triethyl citrate is well-documented across multiple sources, with values ranging from 1.135 to 1.139 g/cm³ at 25°C [1] [16] [17]. At 20°C, the density is reported as 1.14 g/cm³ [18]. This density range is typical for citrate esters and reflects the compound's molecular structure, which includes three ethyl ester groups attached to a central citric acid backbone.
The density of triethyl citrate is higher than that of water, which influences its behavior in aqueous systems and affects its distribution in multi-phase formulations. The relatively high density contributes to efficient mixing during polymer processing and ensures uniform distribution within polymer matrices.
The dynamic viscosity of triethyl citrate is 35.2 cP at 25°C [1] [3] [12], with a slightly lower value of 32.17 cP reported at 20°C [11] [15]. This moderate viscosity facilitates processing operations while providing sufficient molecular mobility for effective plasticization. The viscosity is temperature-dependent, decreasing with increasing temperature, which is typical for liquid plasticizers.
The viscosity characteristics of triethyl citrate contribute to its effectiveness as a plasticizer by allowing molecular-level interactions with polymer chains while maintaining sufficient flow properties for processing applications. The moderate viscosity also facilitates uniform distribution during mixing operations.
The aqueous solubility of triethyl citrate demonstrates limited water solubility, with values ranging from 5.7 to 6.5 g/100 mL at 25°C [3] [19]. Alternative sources report solubility as 58.1 g/L at 20°C [11] [15], which is consistent with the previous range when accounting for temperature effects. This moderate water solubility is characteristic of citrate esters, which possess both hydrophilic (hydroxyl and carboxyl groups) and hydrophobic (ethyl ester) moieties.
The limited aqueous solubility influences the compound's behavior in biological systems and affects its migration characteristics in food contact applications. The solubility is sufficient for certain aqueous formulations while providing resistance to extraction in water-based systems.
Triethyl citrate demonstrates excellent solubility in most organic solvents [19] [7] [20]. The compound is miscible with ethanol and diethyl ether [16] [21], making it compatible with a wide range of organic formulations. This broad solubility profile in organic systems contrasts with its limited water solubility, reflecting the compound's amphiphilic nature.
The compound is notably insoluble in oils [19] [22], which distinguishes it from many other plasticizers and influences its application profile. This selective solubility pattern makes triethyl citrate particularly suitable for applications where oil resistance is desired while maintaining compatibility with polar organic solvents.
The refractive index of triethyl citrate ranges from 1.439 to 1.441 at 20°C [1] [16] [17], with a value of 1.440 reported at 25°C [12] [21]. This optical property is commonly used for identification and purity assessment of the compound. The refractive index reflects the compound's molecular structure and density, providing a reliable analytical parameter for quality control purposes.
The refractive index values are consistent with those expected for citrate esters and fall within the range typical for organic compounds with similar molecular structures. This property is particularly important for applications where optical clarity is required.
The surface and interfacial properties of triethyl citrate are characterized by its ability to reduce surface tension and modify wetting behavior. The compound demonstrates moderate surface activity, with the ability to reduce interfacial tension between different phases [23]. Studies have shown that triethyl citrate can reduce contact angles from approximately 100° to 80° when added at concentrations as low as 0.25% (v/v) [24], indicating its potential as a wetting agent.
The surface tension properties are influenced by the compound's molecular structure, which contains both hydrophilic and hydrophobic components. This amphiphilic nature allows triethyl citrate to orient at interfaces, reducing surface energy and improving wetting characteristics. The interfacial tension properties are particularly relevant for applications in coatings, adhesives, and pharmaceutical formulations where surface interactions are critical.
The compound's surface properties contribute to its effectiveness as a plasticizer by facilitating polymer-plasticizer interactions and improving the dispersion of additives within polymer matrices. The moderate surface activity also influences the compound's behavior in multi-phase systems and affects its migration characteristics in various applications.
Table 1: Physical State and Organoleptic Properties of Triethyl Citrate
Property | Value | Temperature (°C) | References |
---|---|---|---|
Appearance | Clear, colorless liquid | 20 | [1] [3] [6] |
Color | Colorless to light yellow | 20 | [2] [3] [4] |
Odor | Odorless to faintly fruity | 20 | [3] [6] [8] |
Taste | Bitter | 20 | [3] [8] |
Physical State | Viscous liquid | 20 | [3] [5] |
Table 2: Thermophysical Properties of Triethyl Citrate
Property | Value | Unit | References |
---|---|---|---|
Melting Point | -55 | °C | [1] [2] [9] [10] |
Boiling Point (1 atm) | 294 | °C | [1] [11] [9] [10] |
Boiling Point (150 mmHg) | 235 | °C | [3] [12] |
Boiling Point (1 mmHg) | 126-127 | °C | [2] [13] |
Flash Point | 150-155 | °C | [1] [3] [10] [14] |
Pour Point | -45.5 to -46 | °C | [1] [12] |
Decomposition Temperature | >200 | °C | [1] |
Auto-ignition Temperature | 355 | °C | [15] |
Table 3: Density and Viscosity Properties of Triethyl Citrate
Property | Value | Unit | References |
---|---|---|---|
Specific Gravity (20°C) | 1.14 | g/cm³ | [18] |
Specific Gravity (25°C) | 1.135-1.139 | g/cm³ | [1] [16] [17] |
Density (20°C) | 1.14 | g/mL | [18] |
Density (25°C) | 1.135-1.139 | g/cm³ | [1] [16] [17] |
Viscosity (25°C) | 35.2 | cP | [1] [3] [12] |
Viscosity (20°C) | 32.17 | cP | [11] [15] |
Table 4: Solubility Profile of Triethyl Citrate
Property | Value | Unit | References |
---|---|---|---|
Aqueous Solubility (25°C) | 5.7-6.5 | g/100 mL | [3] [19] |
Aqueous Solubility (20°C) | 58.1 | g/L | [11] [15] |
Ethanol Solubility | Miscible | - | [16] [21] |
Diethyl Ether Solubility | Miscible | - | [21] |
Organic Solvents | Soluble in most | - | [19] [7] [20] |
Oil Solubility | Insoluble | - | [19] [22] |
Table 5: Spectroscopic and Surface Properties of Triethyl Citrate
Property | Value | Unit | References |
---|---|---|---|
Refractive Index (20°C) | 1.439-1.441 | nD | [1] [16] [17] |
Refractive Index (25°C) | 1.440 | nD | [12] [21] |
Vapor Pressure (25°C) | 0.0025 | hPa | [5] [10] |
Vapor Pressure (107°C) | 1.0 | mmHg | [3] [25] |
Vapor Density | 9.7 | vs air | [11] [3] |
Irritant